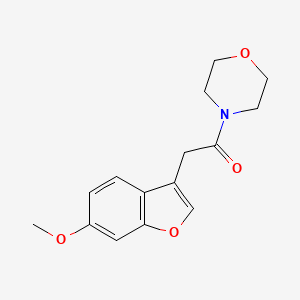![molecular formula C11H11ClN2O B7480554 N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine, commonly known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPOP belongs to the class of oxazole derivatives and has been widely used as a research tool to investigate the biological and physiological effects of this compound.
Mechanism of Action
The exact mechanism of action of CPOP is not fully understood. However, it is believed that CPOP binds to certain proteins in the body, thereby altering their function. This can lead to changes in cellular signaling pathways and gene expression, ultimately resulting in the observed biological and physiological effects.
Biochemical and Physiological Effects:
CPOP has been shown to have a range of biological and physiological effects. In particular, it has been demonstrated to possess anti-inflammatory and anti-cancer properties. CPOP has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPOP is its fluorescent properties, which make it a useful tool for imaging and detection in biological systems. Additionally, CPOP has low toxicity and is relatively easy to synthesize, making it a cost-effective research tool. However, one of the limitations of CPOP is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on CPOP. One area of interest is the development of new fluorescent probes based on the structure of CPOP. Additionally, further investigation into the mechanism of action of CPOP could lead to the development of new drugs with improved efficacy and reduced side effects. Finally, there is potential for the use of CPOP in the development of new materials with unique optical and electronic properties.
Synthesis Methods
The synthesis of CPOP is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an imine intermediate. This intermediate is then reacted with methyl isocyanate to form the desired product, N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
CPOP has been extensively used in scientific research to investigate its various applications. One of the most promising applications of CPOP is its use as a fluorescent probe for the detection of metal ions. It has been demonstrated that CPOP can selectively detect copper ions in aqueous solutions, making it a useful tool for environmental monitoring and biomedical applications.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-6-11(14-15-8)13-7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWRDXHBHDHQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-5-methyl-3-isoxazolamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)

![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)


![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)


![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
![1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)